3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol is a bicyclic compound characterized by its unique structure, which includes a three-membered ring fused to a six-membered ring. This compound is notable for its two hydroxyl groups attached to the third and fourth carbon atoms, as well as its four methyl groups at the third, fourth, and seventh positions. The molecular formula of this compound is C10H18O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,7-dimethylbicyclo[4.1.0]heptane with suitable oxidizing agents to introduce the hydroxyl groups at the desired positions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or organometallic derivatives.
Scientific Research Applications
3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity and function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, modulating biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol: Similar structure but with fewer methyl groups.
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: Lacks the hydroxyl groups and has a methylene group instead
Uniqueness
3,4,7,7-Tetramethylbicyclo[4.1.0]heptane-3,4-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90734-27-3 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3,4,7,7-tetramethylbicyclo[4.1.0]heptane-3,4-diol |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-5-10(3,12)11(4,13)6-8(7)9/h7-8,12-13H,5-6H2,1-4H3 |
InChI Key |
ZEXXQGQQWIRYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(C(C2)(C)O)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.